molecular formula C10H12F2O2 B14020228 (2,6-Difluoro-3-isopropoxyphenyl)methanol

(2,6-Difluoro-3-isopropoxyphenyl)methanol

Cat. No.: B14020228
M. Wt: 202.20 g/mol
InChI Key: AJBNLRZRQJNJED-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12F2O2 It is a derivative of benzenemethanol, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an isopropoxy group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-isopropoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,6-difluorophenol.

    Alkylation: The 2,6-difluorophenol undergoes alkylation with isopropyl bromide in the presence of a base, such as potassium carbonate, to introduce the isopropoxy group at the 3 position.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to convert the carbonyl group to a hydroxyl group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-isopropoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxyl group to a methyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,6-difluoro-3-isopropoxybenzaldehyde or 2,6-difluoro-3-isopropoxybenzoic acid.

    Reduction: Formation of 2,6-difluoro-3-isopropoxytoluene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Difluoro-3-isopropoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-isopropoxyphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms and isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzyl Alcohol: Similar structure but lacks the isopropoxy group.

    3-Isopropoxybenzyl Alcohol: Similar structure but lacks the fluorine atoms.

    2,6-Difluoro-3-methoxybenzyl Alcohol: Similar structure but has a methoxy group instead of an isopropoxy group.

Uniqueness

(2,6-Difluoro-3-isopropoxyphenyl)methanol is unique due to the combination of fluorine atoms and an isopropoxy group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F2O2

Molecular Weight

202.20 g/mol

IUPAC Name

(2,6-difluoro-3-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C10H12F2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-4,6,13H,5H2,1-2H3

InChI Key

AJBNLRZRQJNJED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)CO)F

Origin of Product

United States

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